BenchChemオンラインストアへようこそ!

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

This 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide derivative presents a distinct thiophene substitution vector absent from publicly characterized thiazolamide–benzamide series, enabling SAR expansion for Bcr-Abl kinase inhibition, adenosine A1/A2A selectivity profiling, and ZAC antagonist optimization. Procuring this structurally authenticated compound mitigates the risk of SAR flat zones and off-target artifacts inherent in generic analogs. Ideal for researchers generating novel, publishable pharmacological datasets.

Molecular Formula C14H8ClN3O3S2
Molecular Weight 365.81
CAS No. 476282-69-6
Cat. No. B2684543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
CAS476282-69-6
Molecular FormulaC14H8ClN3O3S2
Molecular Weight365.81
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H8ClN3O3S2/c15-8-3-4-11(18(20)21)9(6-8)13(19)17-14-16-10(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19)
InChIKeyABRDBTXKXRQGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 476282-69-6): Procurement-Relevant Identity and Class Profile


5-Chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 476282-69-6) is a synthetic small molecule (MW 365.8 g/mol) belonging to the thiazolamide–benzamide class, characterized by a 5-chloro-2-nitrobenzamide core linked via a 2-aminothiazole bridge to a thiophen-2-yl substituent at the thiazole 4-position [1]. The thiazolamide–benzamide scaffold has been validated as a productive chemotype for kinase inhibition, notably against wild-type and mutant Bcr-Abl, as demonstrated in a series of 40 novel analogs in which the most potent compound achieved an Abl IC50 of 1.273 μM [2]. Additionally, structurally related N-(thiazol-2-yl)-benzamide analogs represent the first class of selective antagonists of the Zinc-Activated Channel (ZAC), with lead compounds exhibiting IC50 values of 1–3 μM in Xenopus oocyte electrophysiology [3]. These orthogonal pharmacological starting points establish a non-singleton rationale for evaluating this specific substitution pattern for distinct target engagement profiles.

Why 5-Chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide Cannot Be Interchanged with In-Class Analogs for Rigorous Studies


The N-(thiazol-2-yl)-benzamide scaffold exhibits steep structure–activity relationships where minor changes in the benzamide substituent array and thiazole C4-substituent produce drastic shifts in potency and target selectivity. In the Bcr-Abl kinase inhibitor series, the difference between an active compound (IC50 ~1.3 μM) and an inactive analog was determined solely by the nature of the terminal aryl/heteroaryl group and the substitution pattern on the benzamide ring [1]. Similarly, within the ZAC antagonist chemotype, structure–activity relationship (SAR) characterization of 61 analogs revealed that both the benzamide substitution pattern and the thiazole-4 substituent jointly govern antagonist potency, with equipotent Zn2+- and H+-evoked signaling blockade achievable only with specific substitution combinations [2]. The presence of the 5-chloro-2-nitrobenzamide moiety in the target compound, combined with the electron-rich thiophen-2-yl group at the thiazole 4-position, defines a unique electronic and steric environment that cannot be recapitulated by analogs bearing phenyl, pyridyl, or regioisomeric nitro/chloro arrangements. Consequently, procurement of a generic 'thiazolamide–benzamide derivative' without precise structural matching risks entering a SAR flat zone or, worse, introducing undetected off-target pharmacology that invalidates comparative datasets.

5-Chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Quantitative Differentiation Evidence for Procurement Decision-Making


5-Chloro-2-nitro Substitution Pattern Defined by Computed Lipophilicity vs. Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA value of 4, reflecting the contribution of both the chlorine atom and the nitro group in the 5- and 2-positions, respectively, on the benzamide ring as per PubChem computed properties [1]. By comparison, the regioisomeric 2-chloro-5-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide (CAS 313549-81-4) is expected to display a different lipophilicity profile due to the altered spatial arrangement of electron-withdrawing groups, although a direct computed value for this regioisomer is not publicly available for formal comparison . The 5-chloro-2-nitro orientation positions the nitro group ortho to the amide linkage, enabling potential intramolecular hydrogen bonding that influences both solubility and target binding conformation.

Physicochemical profiling Lipophilicity Drug-likeness

Thiophene vs. Phenyl C4-Substituent: Impact on Adenosine A1 Receptor Affinity in Structurally Congruent Series

In a BindingDB-deposited dataset, the 4-phenyl-thiazol-2-yl benzamide series exhibited high-affinity binding to the rat adenosine A1 receptor: 4-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide displayed a Ki of 18 nM, while 4-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide showed a Ki of 22 nM under radioligand displacement conditions with [3H]-DPCPX [1]. The systematic scanning of C4-phenyl substituents (Cl, NO2, Br, CH3) yielded a Ki range of 18–36 nM, demonstrating that the 4-phenyl-thiazol-2-yl-amide scaffold is highly permissive for potent A1 antagonism [1]. The target compound replaces the C4-phenyl ring with a thiophen-2-yl group, introducing a sulfur heteroatom that alters both the dihedral angle between the thiazole and the C4-substituent and the local electron density accessible for π-stacking interactions within the receptor orthosteric pocket. No direct binding data for the thiophene analog at A1 are publicly available; however, the phenyl→thiophene bioisosteric replacement has been documented in multiple chemotypes to shift selectivity and potency profiles across GPCR targets.

GPCR pharmacology Adenosine receptor Binding affinity

Nitro Group Position Regiochemistry as a Determinant of Kinase Inhibitory Activity in Thiazolamide–Benzamide Series

The RSC Advances study of 40 novel thiazolamide–benzamide derivatives identified that the benzamide substitution pattern is a critical determinant of Bcr-Abl inhibitory activity: the most potent compound (3m) carried a specific substituted benzamide moiety and achieved an Abl IC50 of 1.273 μM against wild-type enzyme and 39.89 μM against the imatinib-resistant T315I mutant [1]. The study further demonstrated that eight compounds (3a, 3e, 3m, 3n, 3p, 4c, 4f, 4g) exhibited dual activity against both wild-type and T315I mutant Bcr-Abl, while the remaining 32 compounds were essentially inactive, highlighting that subtle modifications to the benzamide ring are sufficient to nullify all kinase activity [1]. The target compound incorporates the 5-chloro-2-nitrobenzamide motif, which places the nitro group ortho to the amide linkage—a geometry that can engage in intramolecular hydrogen bonding and restrict conformational flexibility of the benzamide relative to the thiazole, thereby pre-organizing the molecule for ATP-binding site complementarity.

Kinase inhibition Bcr-Abl Structure–activity relationship

Chlorine Positional Isomerism: Distinguishing 5-Chloro-2-nitrobenzamide from Close Neighbor 5-Chloro-thiophene Analogs

A closely related structural neighbor, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 325986-59-2), relocates the chlorine atom from the benzamide ring to the thiophene ring and simultaneously shifts the nitro group to the benzamide para position . The target compound [1] retains the chlorine on the benzamide ring, creating a 5-chloro-2-nitro substitution pattern rather than a 4-nitro substitution pattern. These two regioisomeric arrangements are expected to produce orthogonally different electrostatic potential surfaces, dipole moments, and hydrogen-bonding topologies. In medicinal chemistry, the site of halogen substitution on aromatic rings is a first-order determinant of CYP450 metabolic stability, halogen bonding strength to protein backbone carbonyls, and aqueous solubility.

Isomer differentiation Target engagement Chemical biology

Optimal Research and Procurement Scenarios for 5-Chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (CAS 476282-69-6)


Bcr-Abl Kinase Inhibitor Lead Expansion: Probing Underexplored Benzamide Substitution Space

The published thiazolamide–benzamide series identified a productive kinase inhibition scaffold but did not systematically explore the 5-chloro-2-nitrobenzamide orientation [1]. Procuring this compound enables a direct SAR expansion study to determine whether this specific substitution pattern confers activity against wild-type Bcr-Abl and clinically relevant imatinib-resistant mutants (T315I, E255K, Y253H). The compound should be tested in an ADP-Glo kinase assay at a concentration range of 0.01–100 μM with imatinib as a reference inhibitor, providing a missing data point in the public SAR landscape and potentially identifying a novel chemotype backbone for resistant CML.

Adenosine A1/A2A Selectivity Profiling of Thiophene-Bioisosteric Thiazolyl-Benzamides

Given that the 4-phenyl-thiazol-2-yl benzamide series exhibits nanomolar adenosine A1 affinity (Ki 18–36 nM) [1], the target compound introduces a thiophen-2-yl replacement that may alter the A1/A2A selectivity ratio. Procurement for radioligand displacement assays ([3H]-DPCPX for A1, [3H]-ZM241385 for A2A) at rat or human recombinant receptors would provide the first quantitative assessment of whether the thiophene heteroatom shifts selectivity toward the A2A subtype, a therapeutically relevant target for inflammation and cancer immunotherapy.

Negative Allosteric Modulator Screening at the Zinc-Activated Channel (ZAC)

The N-(thiazol-2-yl)-benzamide chemotype has been validated as the first selective antagonist class for ZAC, with lead compounds achieving IC50 values of 1–3 μM and demonstrating non-competitive, state-dependent inhibition [1]. The target compound combines the validated benzamide-thiazole core with a thiophene C4-substituent—a substitution vector not included in the published 61-analog characterization. Procurement for two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human ZAC would determine whether this analog achieves improved potency, altered on/off kinetics, or state-dependence relative to the benchmark compound TTFB.

Physicochemical Reference Standard for Analytical Method Development

With a defined molecular formula (C14H8ClN3O3S2), exact mass (364.9695612 Da), topological polar surface area (144 Ų), and XLogP3-AA of 4 [1], this compound serves as a well-characterized reference for developing and validating HPLC, LC-MS, and NMR analytical methods for the broader thiazolamide–benzamide compound class. Procurement of a high-purity authenticated sample (>95% by HPLC) is essential for establishing system suitability parameters, retention time reproducibility, and mass spectrometric fragmentation libraries that support quality control of future synthetic batches.

Quote Request

Request a Quote for 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.